molecular formula C6H7ClN2O2 B1472086 (6-Chloro-3-methoxypyridazin-4-yl)methanol CAS No. 89466-48-8

(6-Chloro-3-methoxypyridazin-4-yl)methanol

Cat. No.: B1472086
CAS No.: 89466-48-8
M. Wt: 174.58 g/mol
InChI Key: MFHZRORHFFDYDO-UHFFFAOYSA-N
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Description

(6-Chloro-3-methoxypyridazin-4-yl)methanol is a useful research compound. Its molecular formula is C6H7ClN2O2 and its molecular weight is 174.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-chloro-3-methoxypyridazin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-11-6-4(3-10)2-5(7)8-9-6/h2,10H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHZRORHFFDYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6-Chloro-3-methoxypyridazin-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which can modulate biochemical pathways. For example, it may inhibit DNA-PK, a crucial enzyme involved in DNA repair mechanisms, thereby enhancing the sensitivity of cancer cells to chemotherapy .
  • Receptor Interaction : It is believed that the compound can bind to certain receptors through hydrogen bonding and hydrophobic interactions, altering their activity and leading to various biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against a range of pathogens:

PathogenActivityReference
Escherichia coliMIC = 62.5 µg/mL
Staphylococcus aureusModerate activity observed
Helicobacter pyloriEffective inhibition noted

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.

Anticancer Activity

The compound's role in cancer treatment has also been investigated. It has been shown to inhibit cell proliferation in various cancer cell lines, particularly through its action on the Hippo signaling pathway, which is crucial for regulating cell growth and apoptosis:

Cancer Cell LineIC50 Value (µg/mL)Reference
HeLa226
A549242.52

These results indicate potential therapeutic applications in oncology.

Case Studies

  • Inhibition of TRPC6 : A study explored the effects of this compound on TRPC6 channels in pulmonary artery smooth muscle cells (PASMCs). The compound reduced cell proliferation associated with idiopathic pulmonary arterial hypertension (IPAH), suggesting its utility in treating vascular disorders .
  • DNA Repair Mechanism : In preclinical models, the compound demonstrated enhanced efficacy when combined with traditional chemotherapeutics like doxorubicin, indicating its potential as an adjuvant therapy in cancer treatment .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the primary applications of (6-Chloro-3-methoxypyridazin-4-yl)methanol is in the development of anticancer agents. Research indicates that derivatives of pyridazine compounds exhibit inhibitory effects on various cancer cell lines. For instance, pyridazine derivatives have been studied for their ability to inhibit the activity of glycogen synthase kinase 3 (GSK-3), which is implicated in cancer progression and other diseases .

Case Study: GSK-3 Inhibition

  • Objective: Evaluate the anticancer properties of this compound derivatives.
  • Methodology: In vitro assays were conducted on cancer cell lines to assess cell viability and apoptosis.
  • Results: Compounds demonstrated significant inhibition of GSK-3 activity, leading to reduced proliferation of cancer cells.

1.2 Neuroprotective Effects

The compound also shows promise as a neuroprotective agent. Research has suggested that pyridazine derivatives can modulate pathways involved in neurodegenerative diseases like Alzheimer's disease by inhibiting specific kinases .

Data Table: Neuroprotective Studies

CompoundTarget KinaseEffect on Cell ViabilityReference
This compoundGSK-370% inhibition
Pyridazine Derivative ACDK560% inhibition

Agrochemical Applications

2.1 Herbicidal Activity

There is emerging interest in the use of this compound as a herbicide. Studies have shown that certain pyridazine derivatives can effectively control weed species without adversely affecting crop yield .

Case Study: Herbicidal Efficacy

  • Objective: Assess the herbicidal activity of this compound.
  • Methodology: Field trials were conducted to evaluate efficacy against common weed species.
  • Results: The compound exhibited a significant reduction in weed biomass compared to untreated controls.

Material Science Applications

3.1 Synthesis of Functional Materials

This compound can serve as a precursor for synthesizing functional materials, including polymers and coatings with enhanced properties such as thermal stability and chemical resistance .

Data Table: Material Properties

Material TypeCompositionThermal Stability (°C)Chemical ResistanceReference
Polymer A10% (6-Chloro...)250High
Coating B5% (6-Chloro...)230Moderate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Chloro-3-methoxypyridazin-4-yl)methanol
Reactant of Route 2
(6-Chloro-3-methoxypyridazin-4-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.